prop-2-en-1-yl 5-(3-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate
Description
Prop-2-en-1-yl 5-(3-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a structurally complex pyridopyrimidine derivative with the molecular formula C₁₉H₁₉ClN₃O₄ . Its core pyrido[2,3-d]pyrimidine scaffold is fused with a bicyclic system, featuring:
- A 3-chlorophenyl substituent at position 3.
- Three methyl groups at positions 1, 3, and 5.
- A prop-2-en-1-yl (allyl) ester group at position 4.
This compound belongs to a class of nitrogen-containing heterocycles known for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . Pyrido[2,3-d]pyrimidines are frequently synthesized via cyclocondensation reactions between diaminopyrimidinones and α,β-unsaturated carbonyl compounds or enamines .
Properties
IUPAC Name |
prop-2-enyl 5-(3-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4/c1-5-9-28-19(26)14-11(2)22-17-16(18(25)24(4)20(27)23(17)3)15(14)12-7-6-8-13(21)10-12/h5-8,10,15,22H,1,9H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQBIWPNSKUITJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC(=CC=C3)Cl)C(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl 5-(3-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 3-chlorobenzaldehyde with 1,3,7-trimethylxanthine to form an intermediate, which is then reacted with prop-2-en-1-ol in the presence of a suitable catalyst to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 5-(3-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyrido[2,3-d]pyrimidine core along with a chlorophenyl group and an ester functional group. Its synthesis typically involves multi-step organic reactions. A common method includes the condensation of 3-chlorobenzaldehyde with 1,3,7-trimethylxanthine followed by a reaction with prop-2-en-1-ol under acidic conditions. This synthetic pathway is crucial for producing high-purity compounds for research and application purposes.
Chemistry
In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it further to create derivatives that may exhibit new properties or activities.
Biology
Research has indicated that prop-2-en-1-yl 5-(3-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate may act as an enzyme inhibitor or receptor modulator . Studies have shown its potential in targeting specific enzymes involved in various biological pathways. For example:
- Eukaryotic Elongation Factor-2 Kinase (eEF-2K) : The compound has been evaluated for its inhibitory effects on eEF-2K activity in cancer cells. Initial findings suggest that it can significantly reduce eEF-2K activity in MDA-MB-231 breast cancer cells with an IC50 value of approximately 420 nM .
Medicine
The therapeutic potential of this compound is noteworthy. It has been explored for:
- Anti-inflammatory Properties : Its ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs.
- Anticancer Activity : The inhibition of eEF-2K suggests possible applications in cancer therapy by disrupting cell proliferation pathways.
Industrial Applications
In industrial settings, this compound is utilized in the development of advanced materials and coatings . Its chemical properties can enhance the performance characteristics of various materials used in manufacturing.
Mechanism of Action
The mechanism of action of prop-2-en-1-yl 5-(3-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation or cancer progression.
Comparison with Similar Compounds
Antimicrobial Activity
- Target Compound: While direct data is unavailable, its structural similarity to 6b (MIC 64.5–250 µg/mL against S. aureus and B. The allyl ester may enhance lipophilicity, improving membrane penetration compared to methyl or carboxylic acid analogs.
- Sulfur-Containing Derivatives: Compounds like 7-amino-5-aryl-6-(benzothiazol-2-yl) derivatives exhibit enhanced antimicrobial activity due to sulfur's electronegativity, which the target compound lacks .
Anticancer Activity
- Compound 2a : The 2',5'-dichlorophenyl analog shows potent dihydrofolate reductase (DHFR) inhibition (IC₅₀ = 0.172 μM) . The target compound’s single 3-chlorophenyl group may reduce selectivity but improve solubility.
Structure-Activity Relationship (SAR) Insights
Halogen Position : The 3-chlorophenyl group in the target compound may offer balanced electronic effects compared to 2',5'-dichlorophenyl (), where additional chlorines improve target binding but reduce solubility .
Methyl Groups : The three methyl groups (positions 1, 3, 7) likely enhance metabolic stability and steric shielding, as seen in methyl-substituted pyridopyrimidines .
Ester vs. Acid : The allyl ester may prolong half-life compared to carboxylic acids, which ionize at physiological pH .
Biological Activity
The compound prop-2-en-1-yl 5-(3-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate belongs to the pyrido[2,3-d]pyrimidine class of heterocyclic compounds. This class is noted for its diverse biological activities, including anticancer and antimicrobial properties. This article focuses on the synthesis, biological evaluation, and potential therapeutic applications of this compound.
Synthesis
The synthesis of pyrido[2,3-d]pyrimidine derivatives often involves nucleophilic substitution reactions and various modifications to enhance biological activity. The specific compound can be synthesized through a multi-step process involving appropriate precursors such as 4-chloroaniline and malonic acid derivatives. The synthesis pathway typically includes:
- Formation of the pyrido[2,3-d]pyrimidine core .
- Introduction of substituents such as the prop-2-en-1-yl group and the 3-chlorophenyl moiety.
Antitumor Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antitumor activity. For instance:
- In vitro studies have shown that certain derivatives can inhibit the growth of various cancer cell lines. For example, one study reported that a related compound demonstrated a total growth inhibition (TGI) at concentrations ranging from 20 µg/ml to 49 µg/ml across different cell lines including HeLa and HT29 cells .
| Compound | Cell Line | TGI (µg/ml) |
|---|---|---|
| 9b | HT29 | 35 |
| 9b | HepG2 | 41 |
| 8a | HeLa | 49 |
The mechanism of action is believed to involve the inhibition of eukaryotic elongation factor-2 kinase (eEF-2K), which plays a critical role in protein synthesis and cell proliferation .
Antimicrobial Activity
Pyrido[2,3-d]pyrimidines have also been evaluated for their antimicrobial properties. In studies assessing antibacterial activity using the disc diffusion method against Gram-positive and Gram-negative bacteria:
- Compounds demonstrated varying degrees of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The results suggest that structural modifications can enhance antimicrobial efficacy .
Case Studies
Several studies have explored the biological activities of pyrido[2,3-d]pyrimidine derivatives:
- Study on eEF-2K Inhibition :
- Antimicrobial Evaluation :
Q & A
Q. Advanced Research Focus
- Kinase Inhibition Assays : Use recombinant p38α or JNK kinases to measure IC₅₀ values. For example, analogs with 3-chlorophenyl groups show IC₅₀ < 50 nM due to hydrophobic pocket interactions .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity indices (SI > 10 indicates low off-target toxicity) .
- ADMET Profiling : Predict pharmacokinetics using tools like SwissADME; the prop-2-en-1-yl group may reduce hepatic clearance compared to bulkier esters .
How can crystallographic data resolve ambiguities in the compound’s 3D structure?
Q. Advanced Research Focus
- Single-Crystal X-ray Diffraction : Resolves bond angles, torsion angles, and hydrogen-bonding networks. For pyrido[2,3-d]pyrimidines, the pyrimidine ring typically adopts a boat conformation, with the 3-chlorophenyl group orthogonal to the plane .
- SHELX Refinement : Use SHELXL for high-resolution data (R factor < 0.05) to model disorder in flexible substituents (e.g., prop-2-en-1-yl group) .
- Twinned Data Handling : Apply SHELXL’s TWIN/BASF commands for pseudo-merohedral twinning, common in chlorinated aromatic systems .
What computational methods aid in predicting interaction mechanisms with biological targets?
Q. Advanced Research Focus
- Molecular Docking (AutoDock Vina) : Simulate binding to ATP pockets of kinases. The 3-chlorophenyl group shows strong van der Waals interactions with Leu104 and Met109 in p38α .
- DFT Calculations (Gaussian 09) : Optimize geometry at the B3LYP/6-31G(d) level; HOMO-LUMO gaps (~4.5 eV) indicate stability under physiological conditions .
- MD Simulations (GROMACS) : Track binding stability over 100 ns; RMSD < 2 Å suggests stable target engagement .
How should researchers address contradictory data in SAR or bioactivity studies?
Q. Advanced Research Focus
- Meta-Analysis : Compare datasets across analogs (e.g., substituent effects on IC₅₀) using tools like GraphPad Prism. Inconsistent activity may arise from assay variability (e.g., ATP concentration in kinase assays) .
- Crystallographic Validation : Resolve conflicting binding hypotheses by overlaying ligand-bound protein structures (PDB: 3COX) .
- Statistical Modeling : Apply multivariate regression to isolate variables (e.g., logP vs. steric bulk) driving bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
